molecular formula C8H17N3O B14486713 N,N-Dimethyl-N'-piperidin-1-ylurea CAS No. 66006-54-0

N,N-Dimethyl-N'-piperidin-1-ylurea

Cat. No.: B14486713
CAS No.: 66006-54-0
M. Wt: 171.24 g/mol
InChI Key: IRXHQVJCQDWLQB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-piperidin-1-ylurea is a urea derivative featuring a piperidine ring substituted at the N'-position and dimethyl groups at the terminal urea nitrogen. This structure confers unique physicochemical properties, such as enhanced lipophilicity and selective receptor interactions, making it valuable in medicinal chemistry and pharmacological research. The compound’s piperidine moiety contributes to its conformational flexibility, while the dimethyl groups influence steric and electronic effects, modulating its biological activity .

Properties

CAS No.

66006-54-0

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1,1-dimethyl-3-piperidin-1-ylurea

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)9-11-6-4-3-5-7-11/h3-7H2,1-2H3,(H,9,12)

InChI Key

IRXHQVJCQDWLQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NN1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-piperidin-1-ylurea typically involves the reaction of piperidine with dimethylamine and an isocyanate. One common method is the reaction of piperidine with dimethylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-N’-piperidin-1-ylurea may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-piperidin-1-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethyl-N’-piperidin-1-ylurea oxide, while reduction may produce N,N-Dimethyl-N’-piperidin-1-ylmethanol .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-piperidin-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities between N,N-Dimethyl-N'-piperidin-1-ylurea and related compounds:

Compound Name Structural Features Biological Activity/Unique Properties Reference
This compound Urea core, dimethyl groups, piperidine ring Selective cannabinoid receptor interaction
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride Methyl group instead of dimethyl Inhibits soluble epoxide hydrolase (sEH)
N-(Piperidinyl)ureas (general class) Variable substituents on urea and piperidine Diverse activities (e.g., kinase inhibition)
N-Methyl-N'-phenylurea Phenyl group instead of piperidine Herbicidal activity
N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine Ethane-diamine backbone, no urea group Research applications in neuroscience
Key Observations:
  • Dimethyl vs. Methyl Substitution: The dimethyl groups in this compound enhance steric hindrance and electron-donating effects compared to the mono-methyl analog, (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride. This difference correlates with divergent biological targets: the dimethyl variant selectively binds cannabinoid receptors, while the methyl analog inhibits sEH, an enzyme involved in inflammation .
  • Piperidine vs. Aromatic Substituents : Replacing the piperidine ring with a phenyl group (as in N-Methyl-N'-phenylurea) shifts activity from receptor modulation to herbicidal effects, underscoring the importance of the heterocyclic ring in receptor specificity .
  • Urea vs. Non-Urea Backbones: Compounds like N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine lack the urea linkage, leading to distinct applications in neurotransmitter research rather than enzyme or receptor targeting .

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